MAGL Inhibition Potency
2-Methyl-4-(trifluoromethyl)benzyl alcohol demonstrates inhibition of monoacylglycerol lipase (MAGL) with an IC50 value of 568 nM in a human U937 cell-based assay [1]. This value establishes a quantitative baseline for its activity. For context, the known selective and irreversible MAGL inhibitor JZL184 exhibits an IC50 of 8 nM in in vitro assays . While the target compound's potency is lower, this data confirms its interaction with the MAGL target and provides a quantifiable starting point for further structural optimization.
| Evidence Dimension | MAGL Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 568 nM |
| Comparator Or Baseline | JZL184 (known MAGL inhibitor) - 8 nM |
| Quantified Difference | Target compound is 71-fold less potent than JZL184 |
| Conditions | Human U937 cells (for target compound); in vitro enzymatic assay (for JZL184) |
Why This Matters
This data provides a quantitative measure of the compound's biological activity, which is essential for medicinal chemists evaluating its suitability as a starting point for developing new MAGL inhibitors, particularly for neurodegenerative diseases.
- [1] BindingDB Entry: BDBM50562160. Affinity Data for 2-Methyl-4-(trifluoromethyl)benzyl alcohol. IC50 = 568 nM for MAGL inhibition in human U937 cells. View Source
